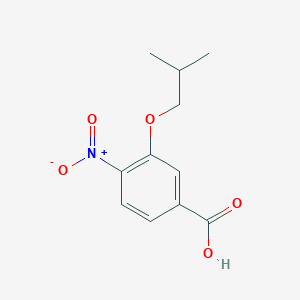

3-Isobutoxy-4-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropoxy)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-7(2)6-17-10-5-8(11(13)14)3-4-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVWCLJLGYDWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Background in Advanced Chemical Synthesis

Significance of Nitrobenzoic Acid Scaffolds in Modern Organic Chemistry

Nitrobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylic acid group (-COOH) and a nitro group (-NO2). fishersci.com These scaffolds are of considerable importance in organic synthesis for several key reasons.

Firstly, the nitro group is a powerful electron-withdrawing group. numberanalytics.comscielo.br Through a combination of inductive and resonance effects, it significantly reduces the electron density of the aromatic ring. mdpi-res.com This electronic perturbation has profound consequences. It increases the acidity of the carboxylic acid proton, making it more reactive in certain reactions compared to benzoic acid itself. guidechem.comwikipedia.org Furthermore, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, a class of reactions that is otherwise difficult to achieve with unsubstituted benzene. orgosolver.com

Secondly, the nitro group is a versatile functional handle. fiveable.me It can be readily transformed into other functional groups, most notably an amino group (-NH2) through reduction. fiveable.me This conversion from a nitroaromatic to an aniline (B41778) derivative is a fundamental strategy in the synthesis of a vast array of compounds, including pharmaceuticals and dyes. guidechem.comfiveable.me For instance, isomers of nitrobenzoic acid serve as precursors to anesthetics like procaine (B135) and to folic acid. guidechem.comwikipedia.org This ability to introduce a nitrogen atom, which can then be further functionalized, makes nitrobenzoic acid derivatives valuable intermediates. fiveable.me They are integral to the synthesis of analgesics, antidepressants, and other bioactive molecules. fiveable.me

Structural Role of the Isobutoxy Substituent in Aromatic Compounds

The isobutoxy group, an ether linkage (-O-CH2CH(CH3)2), imparts specific steric and electronic properties to the aromatic ring it is attached to. Ether groups, such as the isobutoxy group, are generally considered activating groups in electrophilic aromatic substitution reactions. numberanalytics.com This is because the oxygen atom can donate a lone pair of electrons to the aromatic pi-system through resonance, thereby increasing the electron density of the ring, particularly at the ortho and para positions. youtube.commasterorganicchemistry.com

However, the isobutoxy group also introduces significant steric bulk due to its branched alkyl chain. fiveable.me This steric hindrance can play a crucial role in directing the regioselectivity of reactions, potentially blocking or slowing reactions at adjacent positions. numberanalytics.com In the context of 3-Isobutoxy-4-nitrobenzoic acid, the isobutoxy group is positioned ortho to the nitro group and meta to the carboxylic acid. Its steric presence can influence the conformation of the molecule and its interactions with reagents.

Furthermore, the isobutyl portion of the substituent is hydrophobic, which can significantly affect the solubility of the molecule. omicsonline.org By increasing the lipophilicity, the isobutoxy group can enhance a molecule's ability to cross biological membranes, a critical factor in the design of pharmacologically active compounds. nih.govnih.gov This modification of a molecule's solubility and lipophilicity is a key strategy in medicinal chemistry to optimize pharmacokinetic properties. omicsonline.org

Precedent for Carboxylic Acid Derivatives in Multistep Syntheses

Carboxylic acids and their derivatives are fundamental building blocks in organic synthesis. numberanalytics.com The carboxyl group is a versatile functional group that can undergo a wide range of transformations. thieme.de However, in its protonated form, the carboxylic acid itself can be incompatible with certain reagents, particularly strong bases or nucleophiles, which would simply deprotonate it. rsc.org To overcome this, and to enhance its reactivity toward nucleophilic attack, the carboxylic acid is often converted into a more reactive derivative. msu.edu

Common derivatives include:

Acyl Chlorides: Highly reactive and readily attacked by nucleophiles. numberanalytics.com

Anhydrides: Also highly reactive, often used in acylation reactions. numberanalytics.com

Esters: Less reactive than acyl chlorides and anhydrides, they are common intermediates and are also used as protecting groups for carboxylic acids. numberanalytics.comrsc.org

Amides: The least reactive of the common derivatives, forming the stable peptide bonds essential to biochemistry. msu.edu

The conversion of a carboxylic acid to one of these derivatives is a routine step in many multistep syntheses. libretexts.org This "activation" allows for the construction of more complex molecules by forming new carbon-heteroatom or carbon-carbon bonds. rsc.org For instance, the conversion of a carboxylic acid to an ester, followed by reaction with an organometallic reagent, is a standard method for synthesizing tertiary alcohols. msu.edu

Alternatively, the carboxylic acid group may need to be "protected" to prevent it from reacting while transformations are carried out on other parts of the molecule. slideshare.net This is often achieved by converting it to an ester (e.g., a methyl, ethyl, or benzyl (B1604629) ester), which is generally stable to a range of reaction conditions but can be readily hydrolyzed back to the carboxylic acid when the protection is no longer needed. rsc.orgweebly.com This strategy of protection and deprotection is a cornerstone of synthesizing complex molecules with multiple functional groups. wikipedia.org

Research Findings for this compound

While detailed research findings on this compound itself are not extensively available in broad literature, its primary known application is as a key intermediate in the synthesis of the local anesthetic Oxybuprocaine Hydrochloride. The structure of this compound is logically derived from its precursors and its role in forming the final product.

A general method for the preparation of related 3-nitro-4-alkoxybenzoic acids involves the nitration of a 4-alkoxybenzoic acid precursor. This reaction typically uses nitric acid, and modern methods aim to achieve high purity and yield without the use of halogenated solvents.

Below are tables summarizing the known information for this compound, supplemented with data for a closely related analogue where specific data is unavailable.

Physicochemical Properties

| Property | Value |

| CAS Number | 72101-53-2 |

| Molecular Formula | C11H13NO5 |

| Molecular Weight | 239.22 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data for a Structurally Similar Compound (4-Ethoxy-3-nitrobenzoic acid)

| Spectroscopic Data | Value |

| 1H NMR (300 MHz, CDCl3) | δ ppm: 1.52 (t, J=7.1 Hz, 3H), 4.28 (q, J=7.0 Hz, 2H), 7.14 (d, J=9.0 Hz, 1H), 8.25 (dd, J=8.9, 2.1 Hz, 1H), 8.55 (d, J=2.1 Hz, 1H) libretexts.org |

| Infrared (IR) | Data not available |

Synthetic Methodologies for 3 Isobutoxy 4 Nitrobenzoic Acid

Strategies for Aromatic Isobutoxylation

Introducing the isobutoxy group onto the nitrobenzoic acid framework is a key transformation that can be accomplished through several strategic approaches. The primary methods involve the substitution of a leaving group on the aromatic ring or the etherification of a hydroxyl precursor.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) represents a viable pathway for forming the isobutoxy ether linkage. chadsprep.com This reaction mechanism requires an aromatic ring that is activated by at least one strong electron-withdrawing group, a condition fulfilled by the nitro group (NO₂) present in the target molecule. chadsprep.comnih.gov In this approach, a suitable precursor, such as an ester of 3-fluoro- or 3-chloro-4-nitrobenzoic acid, would be treated with an isobutoxide salt, typically sodium or potassium isobutoxide.

The reaction proceeds via an addition-elimination mechanism, where the isobutoxide nucleophile attacks the carbon atom bearing the leaving group (e.g., fluoride (B91410) or chloride). chadsprep.com This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The subsequent elimination of the leaving group re-establishes the aromaticity of the ring and yields the 3-isobutoxy-4-nitrobenzoate ester. The reaction is typically conducted in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction between the ionic nucleophile and the aromatic substrate. nih.gov In some specialized cases, the nitro group itself can act as the leaving group in SNAr reactions. researchgate.net

Etherification of Hydroxy-Substituted Benzoic Acid Precursors

A more common and often more direct method for synthesizing aryl ethers is the Williamson ether synthesis. This approach involves the etherification of a phenol, in this case, an ester of 3-hydroxy-4-nitrobenzoic acid. The synthesis of the analogous compound, 4-ethoxy-3-nitrobenzoic acid, utilizes this strategy by reacting 4-hydroxy-3-nitrobenzoic acid with ethyl iodide in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent. chemicalbook.com

For the specific synthesis of an isobutoxy group, a similar precursor, 3-bromo-4-hydroxybenzonitrile, has been successfully etherified using 1-bromo-2-methylpropane (B43306) (isobutyl bromide). researchgate.net The reaction was facilitated by potassium iodide (KI) and carried out in acetone (B3395972) with PEG-400, achieving a high yield of 89.3%. researchgate.net This demonstrates a robust method for creating the isobutoxy ether bond.

| Precursor | Alkylation Agent | Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Hydroxy-3-nitrobenzoic acid | Ethyl iodide | K₂CO₃, DMF, 90°C | Ethyl 4-ethoxy-3-nitrobenzoate | Not specified | chemicalbook.com |

| 3-Bromo-4-hydroxybenzonitrile | 1-Bromo-2-methylpropane | KI, Acetone, PEG-400 | 3-Bromo-4-isobutoxy benzonitrile | 89.3% | researchgate.net |

Carboxylic Acid Functionalization and Isolation

Many synthetic routes initially produce an ester derivative of the target acid. This is often advantageous as esters can be easier to purify and the carboxylic acid functional group can sometimes interfere with preceding reaction steps. Therefore, a final hydrolysis step is required to obtain the desired 3-isobutoxy-4-nitrobenzoic acid.

Ester Hydrolysis Techniques

The conversion of the intermediate ester to the final carboxylic acid is a critical step, most commonly achieved through hydrolysis. libretexts.org This reaction, literally "splitting with water," can be catalyzed by either an acid or a base. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, is a widely used method. It is an essentially irreversible process that goes to completion. For example, the synthesis of 4-ethoxy-3-nitrobenzoic acid from its ethyl ester was accomplished with a 96% yield by stirring with a 2N sodium hydroxide (B78521) solution in a mixture of tetrahydrofuran (B95107) (THF) and ethanol (B145695) at room temperature. chemicalbook.com The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The reaction initially produces the carboxylate salt, which is then protonated in a final acidic workup step to yield the free carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org This reaction is an equilibrium process and requires a large excess of water to drive it towards the products: the carboxylic acid and the corresponding alcohol. libretexts.org While effective, the reversible nature means the reaction may not go to completion. libretexts.org

Optimization of Reaction Conditions and Synthetic Yields

Achieving a high yield of a pure product requires careful optimization of all reaction parameters. This involves systematically adjusting variables such as temperature, reaction time, solvent, and the choice of catalyst or base to find the most efficient conditions. researchgate.net

The process of optimization can be complex, and methodologies like factorial design are sometimes employed to systematically study the influence of multiple variables at once. rsc.org An example of such optimization can be seen in the screening process for a cyclization reaction, where various reagents and conditions were tested to maximize the yield. This systematic approach is crucial for developing a robust synthetic protocol. researchgate.net For instance, changing the base and reaction temperature can have a significant impact on the outcome of a reaction. researchgate.net The goal of optimization is not only to increase the isolated yield but also to minimize side reactions and simplify purification, which is especially important for larger-scale production. rsc.org

researchgate.net| Entry | Conditions | Temperature (°C) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SOCl₂, rt | Room Temp | DABCO | 18 | 38 |

| 2 | SOCl₂, 50°C | 50 | DBU | 12 | 59 |

| 3 | SOCl₂, 0 to 50°C | 0 to 50 | NaH, THF | 18 | 60 |

| 4 | SOCl₂, 50°C | 50 | 5% KOH/MeOH | 11 | 62 |

| 5 | SOCl₂, 50°C | 50 | 25% NaOMe/MeOH | 3 | 72 |

Considerations for Scalable Synthetic Production

Translating a laboratory-scale synthesis to an industrial-scale process introduces a new set of challenges. The primary goal is to develop an efficient, dependable, and scalable route. researchgate.net Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, and the environmental impact of the process.

For instance, a synthesis starting from an inexpensive and readily available material like m-cresol (B1676322) could be economically advantageous for producing a necessary precursor. google.com Processes that avoid harsh reagents, such as the mixed-acid (concentrated nitric and sulfuric acids) nitrations that generate significant waste, are preferred. google.com Instead, methods using nitric acid in an inactive solvent might be employed to improve the safety and environmental profile of the synthesis. google.com

Chemical Transformations and Derivatization of 3 Isobutoxy 4 Nitrobenzoic Acid

Conversion of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of activated intermediates and subsequent coupling reactions to build more complex molecular architectures.

Formation of Acid Chlorides

The conversion of 3-Isobutoxy-4-nitrobenzoic acid to its corresponding acid chloride, 3-isobutoxy-4-nitrobenzoyl chloride, is a crucial first step for many synthetic routes. This transformation activates the carboxyl group, making it highly susceptible to nucleophilic attack. Standard chlorinating agents are effectively employed for this purpose.

Common methods for this conversion are analogous to those used for other nitrobenzoic acids, such as p-nitrobenzoic acid. orgsyn.orgprepchem.com Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are widely used. orgsyn.orgprepchem.com The reaction with thionyl chloride can be performed neat or in an inert solvent, sometimes with a catalytic amount of pyridine (B92270) or N,N-dimethylformamide (DMF), and typically requires heating. google.com The use of phosphorus pentachloride is also effective, often involving heating the mixture until the evolution of hydrogen chloride gas ceases, resulting in a liquid product. orgsyn.orgprepchem.com The resulting 3-isobutoxy-4-nitrobenzoyl chloride is a reactive intermediate that is often generated in situ for immediate use in subsequent reactions to prevent decomposition from atmospheric moisture. orgsyn.orgnih.gov

Table 1: Reagents for Acid Chloride Formation from Aromatic Carboxylic Acids

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Thionyl chloride (SOCl₂) | Heating, often with catalytic pyridine | orgsyn.orggoogle.com |

Amide Bond Formation Reactions

Amide bond formation is one of the most significant reactions in organic and medicinal chemistry, and this compound serves as a valuable building block for synthesizing a variety of amide derivatives. researchgate.net The most direct method involves reacting the pre-formed or in situ generated 3-isobutoxy-4-nitrobenzoyl chloride with a primary or secondary amine. nih.gov This reaction is typically rapid and high-yielding.

The versatility of this method allows for the introduction of a wide array of substituents by varying the amine component. For example, coupling with different amines can yield a range of N-substituted amides, including those derived from simple alkylamines, anilines, or more complex structures like amino acid esters. nih.govnih.govresearchgate.net Beyond the acid chloride route, standard peptide coupling reagents can also be employed to directly couple the carboxylic acid with an amine, bypassing the need to isolate the acid chloride.

Table 2: Examples of Amide Formation from Activated Carboxylic Acids

| Amine Type | Coupling Method | Product Type | Reference |

|---|---|---|---|

| Primary Amines | Reaction with acid chloride | Secondary Amide | nih.govresearchgate.net |

| Secondary Amines | Reaction with acid chloride | Tertiary Amide | nih.gov |

Reduction of the Aromatic Nitro Group

The nitro group on the aromatic ring is a versatile functional group primarily because it can be readily reduced to an amino group, which is a key precursor for many further transformations. The reduction of this compound to 3-isobutoxy-4-aminobenzoic acid can be achieved through several methods, with the choice of reagent depending on the desired selectivity and reaction conditions.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. wikipedia.orgmasterorganicchemistry.com This process involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgmasterorganicchemistry.comresearchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. This method is highly effective and generally provides a high yield of the corresponding aniline (B41778) derivative, 3-isobutoxy-4-aminobenzoic acid, without affecting the carboxylic acid or the isobutoxy group. researchgate.net

Chemoselective Reduction Utilizing Metal Reagents (e.g., Tin(II) Chloride)

When the presence of other reducible functional groups necessitates a more selective approach, chemical reduction using metal reagents is a preferred method. masterorganicchemistry.com Tin(II) chloride (SnCl₂) dissolved in a strong acid like concentrated hydrochloric acid is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of carboxylic acids. wikipedia.orgmasterorganicchemistry.com The reaction proceeds readily, converting the nitro group to an amine while leaving the carboxylic acid moiety intact.

Other metal-based systems can also achieve this transformation. For instance, iron powder in acidic media or sodium borohydride (B1222165) in the presence of a nickel salt catalyst have been shown to selectively reduce nitro groups. masterorganicchemistry.comorientjchem.org These methods offer an alternative to catalytic hydrogenation, particularly when specialized equipment for high-pressure reactions is unavailable.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/Method | Selectivity | Typical Conditions | Reference |

|---|---|---|---|

| H₂ / Pd/C | High | H₂ atmosphere, solvent (e.g., ethanol) | wikipedia.orgmasterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | High (preserves carboxylic acids) | Concentrated HCl, room temp. or heating | wikipedia.orgmasterorganicchemistry.com |

| Iron (Fe) | High (preserves carboxylic acids) | Acidic medium (e.g., acetic acid) | wikipedia.org |

Incorporation into Complex Molecular Architectures

The strategic manipulation of the functional groups of this compound enables its use as a building block in the synthesis of larger, more intricate molecules. The carboxylic acid moiety is a prime site for amide bond formation, a cornerstone of many complex organic structures. The nitro group can be reduced to an amine, which introduces a new nucleophilic site for further reactions. The isobutoxy group, while generally stable, can influence the solubility and conformational properties of the resulting molecules.

The synthesis of bis-benzamide frameworks involves the formation of two amide bonds, typically by reacting a dicarboxylic acid or its derivative with two equivalents of an amine, or a diamine with two equivalents of a carboxylic acid derivative. In the context of this compound, the carboxylic acid group is the reactive handle for constructing such frameworks.

To assemble a bis-benzamide, this compound is first converted to a more reactive acylating agent, such as an acyl chloride or an activated ester. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to 3-isobutoxy-4-nitrobenzoyl chloride. This reactive intermediate can then be reacted with a diamine to yield a symmetrical bis-benzamide.

A plausible synthetic route is outlined below:

Activation of the Carboxylic Acid: this compound is reacted with a chlorinating agent to form the corresponding acyl chloride.

Amide Bond Formation: The resulting 3-isobutoxy-4-nitrobenzoyl chloride is then reacted with a suitable diamine (e.g., 1,4-diaminobenzene or 1,3-diaminobenzene) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl generated during the reaction.

This methodology allows for the creation of a diverse library of bis-benzamide compounds with varying linker lengths and geometries between the two benzamide (B126) units, depending on the choice of the diamine. The isobutoxy and nitro substituents on the phenyl rings would be expected to influence the solubility and electronic properties of the final framework. While direct literature on bis-benzamides from this compound is scarce, the synthesis of N-benzamide derivatives is a well-established chemical transformation nanobioletters.com. The synthesis of a manganese(II) complex containing 4-amino-3-nitrobenzoic acid ligands also demonstrates the coordination capabilities of related benzamide structures nih.gov.

Table 1: Hypothetical Synthesis of a Bis-Benzamide from this compound

| Step | Reactants | Reagents | Product |

| 1 | This compound | Thionyl chloride (SOCl₂) | 3-Isobutoxy-4-nitrobenzoyl chloride |

| 2 | 3-Isobutoxy-4-nitrobenzoyl chloride, 1,4-Diaminobenzene | Pyridine | N,N'-(1,4-Phenylene)bis(3-isobutoxy-4-nitrobenzamide) |

Oligomers are molecules composed of a few repeating monomer units. The incorporation of this compound into oligomeric structures can be achieved by designing a monomer that can undergo sequential coupling reactions. A common strategy for creating peptide-like oligomers is the solid-phase synthesis of N-substituted glycines, also known as "peptoids" google.com.

In this approach, a monomer derived from this compound could be introduced as a side chain. The general synthetic cycle on a solid support involves two main steps:

Acylation: A resin-bound amine is acylated with a haloacetic acid, such as bromoacetic acid.

Nucleophilic Displacement: The resulting α-bromoacetamide is then subjected to nucleophilic displacement by a primary amine. This primary amine can be a derivative of this compound.

To achieve this, the nitro group of this compound would first need to be reduced to an amine, and the carboxylic acid would need to be protected or modified. For example, reduction of the nitro group to an amine, followed by conversion of the carboxylic acid to an amide with a linker containing a primary amine, would yield a suitable monomer for incorporation into an N-substituted glycine (B1666218) oligomer.

This method allows for precise control over the sequence of the oligomer and the incorporation of diverse side chains, such as the one derived from this compound. The isobutoxy group would enhance the lipophilicity of the resulting oligomer.

The synthesis of pyridine-based analogues from this compound would likely involve a ring-forming reaction where the atoms of the benzoic acid derivative become part of the new heterocyclic ring. A common method for synthesizing pyridines is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent.

Alternatively, the functional groups on this compound can be chemically modified to facilitate cyclization into a pyridine ring. A plausible route could involve the following transformations:

Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media. This would yield 4-amino-3-isobutoxybenzoic acid.

Modification and Cyclization: The resulting aminobenzoic acid derivative can then be used as a precursor for pyridine synthesis. For example, it could be reacted with a 1,3-dicarbonyl compound in a reaction analogous to the Combes quinoline (B57606) synthesis, which can sometimes yield pyridine derivatives depending on the substrate and reaction conditions.

Another approach could be to utilize the carboxylic acid and the amino group to form a pyridone ring, which can then be further modified. The synthesis of pyridine derivatives is a broad field with numerous methodologies, and the choice of reaction would depend on the desired substitution pattern of the final pyridine analogue ijpsonline.comnih.gov. For example, the synthesis of various pyridine derivatives has been reviewed, highlighting multiple synthetic protocols researchgate.net.

Spectroscopic and Structural Elucidation of 3 Isobutoxy 4 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 3-Isobutoxy-4-nitrobenzoic acid can be achieved.

Proton NMR (¹H-NMR) Analysis

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the isobutoxy group protons would be observed.

The aromatic region is expected to show three distinct signals due to the substitution pattern on the benzene (B151609) ring. The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 6 (H-6). The H-6 proton signal would likely appear as a doublet of doublets, due to coupling with both H-5 and H-2. The proton at position 2 (H-2), being adjacent to the electron-withdrawing nitro group and the isobutoxy group, would appear as a doublet.

The isobutoxy group gives rise to characteristic signals in the aliphatic region of the spectrum. A doublet corresponding to the two equivalent methyl groups (-CH(CH ₃)₂), a multiplet for the single methine proton (-CH (CH₃)₂), and a doublet for the methylene (B1212753) protons (-OCH ₂CH-) are expected. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. acs.org

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | broad singlet | - |

| Aromatic H-2 | 7.8 - 8.2 | d | ~2 Hz |

| Aromatic H-5 | 7.9 - 8.3 | d | ~8-9 Hz |

| Aromatic H-6 | 7.2 - 7.6 | dd | ~8-9 Hz, ~2 Hz |

| Methylene (-OCH₂-) | ~4.0 | d | ~6-7 Hz |

| Methine (-CH(CH₃)₂) | ~2.1 | m | ~6-7 Hz |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound is expected to display 11 distinct signals, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the carboxylic acid group typically appears in the downfield region of the spectrum (165-175 ppm). The aromatic carbons show signals between 110 and 160 ppm. The carbon atom attached to the nitro group (C-4) and the carbon attached to the isobutoxy group (C-3) are significantly influenced by these substituents. The remaining aromatic carbons (C-1, C-2, C-5, C-6) will have distinct chemical shifts based on their electronic environment. The carbons of the isobutoxy group will appear in the upfield, aliphatic region of the spectrum (<80 ppm). nih.gov

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C =O) | 165 - 175 |

| Aromatic C-4 (-C -NO₂) | 145 - 155 |

| Aromatic C-3 (-C -O) | 150 - 160 |

| Aromatic C-1 (-C -COOH) | 125 - 135 |

| Aromatic C-2, C-5, C-6 | 110 - 140 |

| Methylene (-OC H₂-) | 70 - 80 |

| Methine (-C H(CH₃)₂) | 25 - 35 |

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids and ethers.

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY)

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques can offer deeper insights into molecular connectivity and spatial relationships. Techniques like ¹H-¹H Correlation Spectroscopy (COSY) can confirm the coupling relationships between adjacent protons, for instance, between H-5 and H-6 on the aromatic ring, and between the methylene and methine protons of the isobutoxy group.

A ¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly useful for confirming the substitution pattern. A NOESY experiment detects protons that are close to each other in space, regardless of whether they are bonded. For this compound, a cross-peak between the methylene protons (-OCH₂-) of the isobutoxy group and the aromatic proton at the C-2 position would provide definitive evidence for the 3,4-substitution pattern. To date, specific NOESY studies on this compound have not been prominently featured in the literature.

Dynamic NMR Spectroscopy in Conformational Studies

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and thermodynamics of conformational changes in molecules, such as bond rotations or ring flips. mdpi.com For this compound, DNMR could potentially be used to investigate the rotational barrier around the C-O bond of the isobutoxy group or the C-C bond connecting the carboxylic acid to the aromatic ring.

By recording NMR spectra at different temperatures, it might be possible to observe the coalescence or sharpening of signals corresponding to different conformers. For example, at very low temperatures, the rotation of the isobutoxy group might become slow enough on the NMR timescale to give rise to separate signals for non-equivalent protons or carbons, which would appear as averaged signals at room temperature. However, there are no specific dynamic NMR studies reported in the scientific literature for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

MALDI-TOF Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for analyzing a wide range of molecules, including nitroaromatic compounds. nih.govnih.gov In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov The ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by their time of flight to the detector.

For this compound, MALDI-TOF analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Depending on the matrix and experimental conditions, other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. nih.gov The high-resolution capabilities of TOF analyzers allow for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule. While direct MALDI-TOF data for the parent acid is not widely published, studies on its derivatives confirm the utility of this technique. For example, the MALDI-TOF spectrum of 3-Isobutoxy-N-(2-isobutoxyphenyl)-4-nitrobenzamide, a derivative, clearly shows the expected sodium adduct [M+Na]⁺. nih.gov

Table 3: Predicted m/z Values for Major Ions of this compound in MALDI-TOF MS

| Ion Species | Chemical Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₁H₁₃NO₅ | 239.0794 |

| [M+H]⁺ | C₁₁H₁₄NO₅⁺ | 240.0866 |

| [M+Na]⁺ | C₁₁H₁₃NNaO₅⁺ | 262.0686 |

Note: Masses are calculated based on the most abundant isotopes of each element.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography and Solid-State Structure Determination

While the crystal structures of numerous related nitrobenzoic acid derivatives have been reported and are valuable for comparative purposes, direct extrapolation of these findings to predict the precise crystal packing and intermolecular interactions of this compound is not feasible. The size and conformational flexibility of the isobutoxy group, in particular, are expected to significantly influence the crystal packing in ways that may differ substantially from derivatives with smaller or less complex substituents such as methoxy, hydroxyl, or chloro groups. chemrxiv.orgresearchgate.net

Studies on various substituted nitrobenzoic acids have highlighted the importance of the substitution pattern on the resulting crystal structures. chemrxiv.orglu.lvlu.lv For instance, research on binary systems of nitrobenzoic acid derivatives has shown that the ability to form solid solutions is highly dependent on the similarity of the substituents. chemrxiv.orglu.lvlu.lv This underscores the unique structural role played by each substituent.

In the absence of experimental data for this compound, any detailed discussion of its crystal structure would be purely speculative. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fully elucidate its solid-state architecture.

Conformational Analysis

Computational studies on related molecules, such as nitro-acetophenone derivatives and other substituted nitrobenzoic acids, have been used to predict stable conformers and the energy barriers for their interconversion. mdpi.comufms.br For this compound, a key conformational feature would be the dihedral angle between the plane of the benzene ring and the nitro group. In many reported crystal structures of nitrobenzoic acid derivatives, the nitro group is found to be nearly coplanar with the aromatic ring, a conformation favored by electronic delocalization. nih.gov However, steric hindrance from the adjacent isobutoxy group could lead to a significant twist of the nitro group out of the plane.

Another critical aspect of the conformational analysis is the orientation of the isobutoxy group. The rotation around the C(aryl)-O and O-C(isobutyl) bonds will give rise to various possible conformers. The relative energies of these conformers would be determined by a balance of steric and electronic effects.

Without experimental data from techniques like X-ray crystallography or solution-phase NMR studies that can provide information on through-space interactions (e.g., Nuclear Overhauser Effect), a definitive conformational analysis of this compound cannot be provided. Theoretical calculations could offer insights into the likely preferred conformations, but these would require experimental validation.

Strategic Utility of 3 Isobutoxy 4 Nitrobenzoic Acid in Chemical Synthesis and Scaffold Design

Role as a Key Intermediate in Ligand Design

3-Isobutoxy-4-nitrobenzoic acid has emerged as a valuable and versatile starting material in the design and synthesis of a wide range of biologically active ligands. Its substituted benzoyl structure provides a rigid scaffold that can be readily functionalized, making it a crucial component in the development of molecules targeting complex biological systems like protein-protein interactions (PPIs).

For instance, this acid is a key precursor in the synthesis of bis-benzamide α-helix mimetics designed to inhibit the c-Myc–Max protein-protein interaction, which is a significant target in cancer therapy. nih.gov In this context, this compound is first converted to its more reactive acid chloride derivative. nih.gov This intermediate is then coupled with another key fragment, 4-amino-3-isobutoxybenzoic acid, to form the final bis-benzamide product, such as 3-Isobutoxy-4-(3-isobutoxy-4-nitrobenzamido)benzoic acid. nih.gov This synthetic strategy highlights the acid's role in providing one of the two "halves" of the final mimetic, contributing essential structural and electronic features for biological activity. nih.gov

Similarly, it serves as a foundational building block for peptidomimetics targeting the androgen receptor (AR), a critical component in prostate cancer progression. scispace.comresearchgate.net The synthesis of these mimetics involves creating an amide bond between 3-isobutoxy-4-nitrobenzoyl chloride (derived from the parent acid) and methyl 4-amino-3-isobutoxybenzoate. researchgate.netmdpi.com The resulting molecule is designed to mimic the LXXLL motif of coactivator proteins, thereby disrupting the crucial interaction between the AR and its coregulators. researchgate.net

The utility of this compound extends to the creation of inhibitor libraries for high-throughput screening. In the development of inhibitors for the androgen receptor-coactivator interaction, this acid is used in solid-phase synthesis on Rink amide resin to generate a diverse 24-membered bis-benzamide library. mdpi.comnih.gov This approach allows for the systematic exploration of structure-activity relationships by varying the substituents on the benzamide (B126) core. Furthermore, it has been utilized in the synthesis of dual inhibitors targeting both Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4), showcasing its adaptability across different therapeutic targets. acs.orgnih.govresearchgate.net The synthesis of these dual inhibitors involves coupling the acid with 4-amino-1-methylpiperidine. acs.orgnih.gov

Design Principles for Modulating Intermolecular Recognition

The specific arrangement of functional groups on the this compound scaffold is critical for its role in molecular recognition. Each component—the carboxylic acid, the nitro group, the isobutoxy group, and the aromatic ring—plays a distinct role in establishing non-covalent interactions with biological targets, such as proteins. nih.gov

The carboxylic acid group is a primary site for strong, directional hydrogen bonds. nih.gov It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This dual nature allows it to form robust interactions with polar residues like arginine, lysine, or serine in a protein's binding pocket. In many ligand designs, the carboxylic acid is positioned to interact with positively charged or polar regions of the target protein, contributing significantly to binding affinity and solubility. nih.gov

The nitro group is a powerful electron-withdrawing group and a strong hydrogen bond acceptor. researchgate.net Its oxygen atoms can form hydrogen bonds with donor groups on the protein surface. nih.gov Furthermore, its strong dipole moment can engage in favorable electrostatic and dipole-dipole interactions. In the context of c-Myc inhibitors, the nitro group was specifically chosen to recognize and interact with arginine residues (Arg366, Arg367, and/or Arg372) in the target's binding site. nih.gov

The isobutoxy group primarily contributes to binding through hydrophobic interactions. The branched alkyl chain can fit into non-polar pockets on the protein surface, displacing water molecules and leading to a favorable entropic contribution to the binding energy. In α-helix mimetics targeting the androgen receptor, the isobutoxy groups are designed to mimic the hydrophobic side chains of leucine (B10760876) residues, which are crucial for the native protein-protein interaction. researchgate.net

The aromatic ring serves as a rigid scaffold, positioning the other functional groups in a defined three-dimensional orientation for optimal interaction with the target. It can also participate in various non-covalent interactions itself, including π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and cation-π interactions with positively charged residues.

The strategic interplay of these functional groups allows for the fine-tuning of intermolecular recognition. By modifying or replacing these groups, medicinal chemists can modulate the binding affinity, selectivity, and pharmacokinetic properties of the resulting ligands.

| Functional Group | Primary Interaction Type(s) | Potential Interacting Partners (Amino Acid Residues) |

| Carboxylic Acid | Hydrogen Bonding, Electrostatic | Arginine, Lysine, Histidine, Serine, Threonine |

| Nitro Group | Hydrogen Bonding, Dipole-Dipole | Arginine, Asparagine, Glutamine, Serine |

| Isobutoxy Group | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Aromatic Ring | π-π Stacking, Cation-π | Phenylalanine, Tyrosine, Tryptophan, Arginine, Lysine |

Development of Chemical Probes and Tools

While primarily used as a building block for therapeutic agents, the structural framework of this compound and its derivatives holds potential for the development of chemical probes and tools to investigate biological systems. nih.govresearchgate.net A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context.

The synthesis of photoswitchable cystobactamids provides an example of this principle. uni-hannover.de These modified antibiotics incorporate photoresponsive elements, allowing their activity to be controlled by light. This approach provides valuable insights into the binding mode of the antibiotics with their target enzyme. uni-hannover.de Although not directly involving this compound itself, the strategies used—modifying a core scaffold to create a research tool—are applicable. A derivative of this compound could be functionalized with a photo-isomerizable group (like an azobenzene) or a caged group that is released upon photolysis, enabling temporal and spatial control over its interaction with a target protein.

Furthermore, the scaffold can be modified to incorporate reporter tags, such as fluorescent dyes or biotin. By attaching a fluorescent moiety, researchers can create probes for use in fluorescence polarization assays, fluorescence microscopy, or flow cytometry to visualize the localization of the target protein or to quantify binding events. The synthesis of a diverse library of bis-benzamides demonstrates the feasibility of modifying the core structure, a principle that could be extended to include such reporter tags. mdpi.comnih.gov

Application in Scaffold Hopping and Chemical Space Exploration

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. This technique is used to discover new patentable chemotypes, improve physicochemical properties, or overcome metabolic liabilities.

This compound and its derivatives are well-suited for this application. The substituted phenyl ring provides a rigid and synthetically tractable scaffold that can mimic the spatial arrangement of functional groups present in other molecular frameworks. For example, in the design of α-helix mimetics, oligobenzamide scaffolds derived from building blocks like this compound are used to replace the peptide backbone of a natural α-helix. whiterose.ac.uk These synthetic scaffolds position functional side chains to mimic the presentation of key interacting residues (e.g., at the i, i+4, and i+7 positions) of the original helical peptide, thereby exploring a different region of chemical space while maintaining the intended biological function. whiterose.ac.uk

The development of dual ALK/BRD4 inhibitors from a known PLK1/BRD4 inhibitor template is another practical example of scaffold hopping. acs.orgresearchgate.net By systematically modifying the original scaffold, including the introduction of moieties derived from this compound, researchers were able to tune the selectivity profile of the inhibitors, shifting their activity from PLK1 towards ALK while retaining BRD4 inhibition. acs.orgresearchgate.net This demonstrates how this building block can be incorporated into existing pharmacophores to generate novel compounds with improved or altered biological profiles, effectively expanding the accessible chemical space for a given therapeutic target.

Synthetic Pathways to Advanced Aromatic Building Blocks

This compound is not only a direct precursor to final ligand structures but also a versatile starting material for the synthesis of more complex, advanced aromatic building blocks. These second-generation intermediates can then be used in multi-step syntheses of sophisticated molecular architectures.

A key transformation is the reduction of the nitro group to an aniline (B41778). This is commonly achieved using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. nih.govmdpi.comnih.gov This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the reactivity of the aromatic ring and providing a handle for a new set of chemical transformations. The resulting product, 4-amino-3-isobutoxybenzoic acid, is a crucial intermediate in its own right. nih.gov

For example, this amino-substituted building block is essential for the convergent synthesis of bis-benzamide α-helix mimetics. nih.gov It serves as the nucleophilic partner that is coupled with an acid chloride (often derived from this compound itself) to form the central amide bond of the final ligand. nih.gov

Another pathway involves the protection of the carboxylic acid, typically as a methyl or ethyl ester, before performing other transformations. For instance, in the synthesis of dual ALK/BRD4 inhibitors, 3-hydroxy-4-nitrobenzoic acid is first esterified to methyl 3-hydroxy-4-nitrobenzoate. nih.gov The phenolic hydroxyl group is then alkylated to introduce the isobutoxy group, yielding methyl 3-isobutoxy-4-nitrobenzoate. nih.gov This ester is then hydrolyzed back to the carboxylic acid, this compound, which is subsequently used in amide coupling reactions. acs.orgnih.gov This sequence demonstrates how the parent acid can be part of a multi-step pathway to generate protected or selectively activated building blocks for complex syntheses.

| Starting Material | Reagents/Conditions | Resulting Building Block | Subsequent Application |

| This compound | SnCl₂·2H₂O, EtOAc nih.gov or THF/HCl/AcOH mdpi.comnih.gov | 4-Amino-3-isobutoxybenzoic acid | Amide coupling partner in ligand synthesis nih.gov |

| This compound | (COCl)₂, cat. DMF, CH₂Cl₂ nih.gov | 3-Isobutoxy-4-nitrobenzoyl chloride | Acylating agent in amide bond formation nih.govresearchgate.netmdpi.com |

| Methyl 3-isobutoxy-4-nitrobenzoate | LiOH, THF/H₂O acs.orgnih.gov | This compound | Intermediate for amide coupling acs.orgnih.gov |

| 2-(allyloxy)-3-isobutoxy-4-nitrobenzoic acid | Allyl 4-aminobenzoate, POCl₃, TEA uni-hannover.dersc.org | Allyl 4-((2-(allyloxy)-3-isobutoxy-4-nitrobenzoyl)amino)benzoate | Precursor for cystobactamid antibiotics uni-hannover.dersc.org |

Q & A

Q. Table 1: Representative Yields for Derivatives

| Derivative | Reactants | Yield | Reference |

|---|---|---|---|

| 14aa | Methyl 4-amino-3-isobutoxybenzoate | 64% | |

| 4bb | 4-Amino-3-isopropoxybenzoic acid | 31% | |

| 4da | 4-Amino-3-isobutoxybenzoic acid | 84% |

How is the purity and structural integrity of this compound validated?

Methodological Answer:

Purity is assessed via HPLC or TLC, while structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., isobutoxy protons at δ ~1.0–1.2 ppm and nitro group deshielding effects) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 308 for the parent compound) confirm molecular weight .

- Elemental Analysis : Matches calculated C, H, N, O percentages to experimental values.

Critical Note : Discrepancies in integration ratios in NMR (e.g., overlapping signals from isobutoxy groups) may require advanced techniques like 2D-COSY or HSQC for resolution .

What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) during reactions involving volatile reagents (e.g., SOCl₂) .

- Waste Disposal : Segregate nitro-containing waste for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

How do steric and electronic effects influence the reactivity of this compound in amidation reactions?

Methodological Answer:

- Steric Effects : Bulky isobutoxy groups at the 3-position hinder nucleophilic attack during amidation, reducing yields (e.g., 31% for 4bb vs. 84% for less hindered 4da) .

- Electronic Effects : The electron-withdrawing nitro group at the 4-position activates the carbonyl toward nucleophilic substitution but may deactivate the aromatic ring for further electrophilic reactions.

Experimental Design : Compare reaction kinetics using substrates with varying substituents (e.g., isopropoxy vs. benzyloxy) under identical conditions .

What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- Case Study : Ambiguous ¹H NMR signals for isobutoxy protons (δ ~1.0–1.2 ppm) and aromatic protons in derivatives like 4aj and 4ca .

- Resolution Strategies :

How can this compound derivatives be applied in studying protein-ligand interactions?

Methodological Answer:

Derivatives like 4da (“JKY-2-169”) are designed as α-helix mimetics to perturb c-Myc–Max protein dimerization .

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinities.

- Surface Plasmon Resonance (SPR) : Quantify dissociation constants (Kd).

- Cellular Assays : Measure inhibition of Myc-dependent transcription in cancer cell lines.

Data Interpretation : Correlate substituent bulk (e.g., naphthalen-1-ylmethoxy in 4da) with enhanced binding via hydrophobic interactions .

What are the limitations of current synthetic methods for scaling up derivatives?

Methodological Answer:

- Challenge : Low yields (<50%) for sterically hindered derivatives (e.g., 4bb).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.